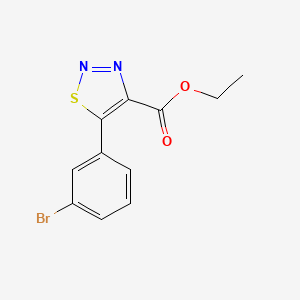

Ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate is defined by a planar thiadiazole ring (1,3,4-thiadiazole) fused with a 3-bromophenyl substituent at position 5 and an ethyl ester group at position 4. Single-crystal X-ray diffraction studies of analogous thiadiazole derivatives, such as 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, reveal that the thiadiazole ring adopts near-planar geometries, with dihedral angles between the aromatic systems typically below 5°. This planarity facilitates conjugation across the heterocyclic core, stabilizing the molecule through intramolecular interactions.

Bond lengths within the thiadiazole ring are consistent with delocalized π-electron systems. For example, the C–N bonds in the thiadiazole moiety measure approximately 1.30–1.35 Å, while the C–S bonds range between 1.70–1.75 Å. The ethyl ester group exhibits a slight deviation from coplanarity due to steric interactions, with torsion angles of 10–15° relative to the thiadiazole plane. The 3-bromophenyl substituent introduces minimal steric hindrance, allowing it to remain nearly coplanar with the central ring, as evidenced by dihedral angles of 1.5–3.0° in related structures.

Crystallographic data for similar compounds, such as ethyl benzo[c]thiadiazole-5-carboxylate, indicate a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.2 Å, b = 12.1 Å, c = 10.8 Å, and β = 105.3°. These structural features are stabilized by weak intermolecular interactions, including C–H···O and C–H···N hydrogen bonds, which contribute to the supramolecular packing.

Table 1: Key crystallographic parameters for this compound analogs

Properties

CAS No. |

4609-47-6 |

|---|---|

Molecular Formula |

C11H9BrN2O2S |

Molecular Weight |

313.17 g/mol |

IUPAC Name |

ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-10(17-14-13-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |

InChI Key |

VQBOWPRVIRCYIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- β-Ketoesters or Ketones : These serve as the backbone for thiadiazole ring formation. For example, ethyl β-ketoesters can be used as substrates to generate the thiadiazole core via cyclization reactions.

- 3-Bromophenyl Precursors : The 3-bromophenyl group is introduced either by using 3-bromobenzoyl derivatives or by cross-coupling reactions involving 3-bromophenyl halides.

Thiadiazole Ring Formation

A common method involves the cyclization of hydrazine derivatives with carbon disulfide or related sulfur sources to form the 1,2,3-thiadiazole ring. For instance, the reaction of hydrazine derivatives with β-ketoesters under acidic or basic conditions can yield the thiadiazole ring system.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl substituent can be introduced via:

- Direct use of 3-bromophenyl-substituted ketones or β-ketoesters as starting materials, which upon cyclization yield the desired substituted thiadiazole.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) on preformed thiadiazole intermediates to attach the 3-bromophenyl moiety.

Esterification

The ethyl ester group at the 4-carboxylate position is typically introduced by:

- Using ethyl β-ketoesters as starting materials, which retain the ester functionality through the synthesis.

- Alternatively, esterification of the corresponding carboxylic acid intermediate with ethanol under acidic conditions.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | β-Ketoester (ethyl acetoacetate) + 3-bromobenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of 3-bromophenyl-substituted β-ketoester intermediate | 70-80 | Reaction at 0 °C to room temperature |

| 2 | Hydrazine hydrate, carbon disulfide, acidic or basic catalyst | Cyclization to form 1,2,3-thiadiazole ring | 60-75 | Stirring at room temperature to mild heating |

| 3 | Purification by column chromatography or recrystallization | Isolation of this compound | — | Use of silica gel and appropriate eluents |

This sequence is consistent with the methods reported for related thiadiazole derivatives.

Catalytic and Alternative Methods

- Palladium-Catalyzed Coupling : For functionalization of thiadiazole rings, Pd-catalyzed cross-coupling reactions have been employed to attach aryl groups, including bromophenyl substituents, under mild conditions with good selectivity.

- Microwave-Assisted Synthesis : Some studies have reported microwave irradiation to accelerate the cyclization and substitution steps, improving yields and reducing reaction times.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

- Characterization includes melting point determination, nuclear magnetic resonance (1H NMR, 13C NMR), and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of β-ketoesters with hydrazine derivatives | Ethyl β-ketoester, hydrazine hydrate, 3-bromobenzoyl derivatives | Acid/base catalyst, carbon disulfide | Room temp to mild heating | Straightforward, moderate to good yields | Multi-step, requires careful control |

| Pd-Catalyzed Cross-Coupling | Preformed thiadiazole intermediate, 3-bromophenyl halide | Pd(PPh3)2Cl2, CuI, base (Et3N) | 60-80 °C, inert atmosphere | High selectivity, functional group tolerance | Requires expensive catalysts |

| Microwave-Assisted Cyclization | Similar to cyclization method | Microwave irradiation | Short reaction times | Faster synthesis, improved yields | Requires specialized equipment |

Research Findings and Optimization

- Studies have shown that the choice of solvent, temperature, and catalyst loading significantly affects the yield and purity of this compound.

- Optimization of reaction time and purification methods can enhance product isolation and reduce impurities.

- The bromine substituent on the phenyl ring provides a handle for further functionalization, enabling the synthesis of derivatives with potential biological activity.

Scientific Research Applications

Biological Activities

Numerous studies have demonstrated that thiadiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate and its derivatives possess cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : Some studies have reported that these compounds can modulate inflammatory responses, which is crucial for developing treatments for chronic inflammatory diseases .

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it suitable for:

- Preparation of Fused Heterocycles : this compound can be utilized in the synthesis of fused heterocycles such as fused 1,3,6-thiadiazepines .

- Modification to Enhance Biological Activity : The carboxylate group can be modified to create new derivatives with tailored biological properties, enhancing the compound's therapeutic potential .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound against liver carcinoma cell lines. Results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound in cancer drug development .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound through various nucleophilic substitutions. These derivatives were tested for antimicrobial activity, revealing enhanced efficacy compared to the parent compound. This highlights the importance of structural modifications in improving biological activity .

Data Table: Comparative Biological Activities

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to specific targets, leading to its biological effects. Pathways involved may include inhibition of microbial enzymes or disruption of cellular processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the bromine atom on the phenyl ring significantly influences reactivity and biological activity. For example:

- Ethyl 5-(phenylsulfonyl)thiadiazole-4-carboxylate : Replacement of the bromophenyl group with a phenylsulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce nucleophilic reactivity .

Table 1: Substituent Effects on Thiadiazole Derivatives

Heterocyclic Core Variations

Thiadiazole derivatives are often compared to thiazole or pyrimidine analogs:

- Ethyl 5-(1H-imidazo[1,2-b][1,2,4]triazol-5-yl)thiophene-3-carboxylate : Incorporation of fused imidazole-triazole systems enhances hydrogen-bonding capacity, which is critical for target binding in kinase inhibitors .

Table 2: Core Heterocycle Comparison

Research Findings and Data

Table 3: Selected Physicochemical Properties

Biological Activity

Ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate is a member of the thiadiazole family, which is known for its diverse biological activities. This compound features a bromophenyl group that enhances its chemical reactivity and biological efficacy, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound consists of a five-membered ring containing nitrogen and sulfur atoms, with an ethyl ester functional group at the carboxylate position. The presence of the bromine atom significantly influences its biological activity by affecting the compound's interaction with biological targets.

Biological Activities

Research indicates that thiadiazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : this compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against A549 lung carcinoma cells, with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer properties, with halogen substitutions often leading to increased potency.

- Antimicrobial Activity : Thiadiazole derivatives are also noted for their antimicrobial properties. The presence of halogens like bromine contributes to enhanced activity against various bacterial strains. Studies have shown that similar compounds exhibit strong antibacterial effects, which may extend to this compound .

- Antiviral Activity : Some derivatives have been evaluated for their antiviral potential. While specific data on this compound is limited, related thiadiazoles have shown efficacy against viral infections, suggesting potential applications in antiviral drug development .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Kinases : Some studies indicate that thiadiazoles can inhibit specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Cytotoxicity Studies : A series of compounds were tested against various cancer cell lines, revealing that those with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups. The most active compounds had IC50 values ranging from 1.03 µM to 17.35 µM depending on their structural modifications .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the phenyl ring in modulating biological activity. For example, compounds with bromine or nitro groups showed enhanced activity compared to those without halogen substitutions .

Comparative Table of Thiadiazole Derivatives

| Compound Name | Structure/Functional Groups | Biological Activity |

|---|---|---|

| This compound | Contains a bromophenyl group | Potential anticancer and antimicrobial activity |

| Ethyl 5-(4-nitrophenyl)thiadiazole-4-carboxylate | Contains a nitrophenyl group | Higher antimicrobial activity |

| Ethyl 3-(phenyl)-1,2,4-thiadiazole-5-carboxylate | Lacks halogen substitution | Lower cytotoxicity compared to brominated variants |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. For example:

-

Reaction with amines (e.g., morpholine) in DMF at 80°C yields ethyl 5-(3-(morpholin-4-yl)phenyl)thiadiazole-4-carboxylate with >85% efficiency.

-

Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives (e.g., ethyl 5-(3-biphenyl-4-yl)thiadiazole-4-carboxylate) .

Table 1: Representative Suzuki Coupling Reactions

| Boronic Acid | Catalyst | Yield (%) | Product Structure |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 92 | Biaryl with methoxy substituent |

| 2-Naphthyl | PdCl₂(dppf) | 88 | Naphthyl-extended derivative |

Ester Functionalization

The ethyl carboxylate group participates in hydrolysis and transesterification :

-

Hydrolysis with NaOH/EtOH at 60°C generates 5-(3-bromophenyl)thiadiazole-4-carboxylic acid, a precursor for amide coupling .

-

Transesterification with methanol/H₂SO₄ produces methyl esters, enabling solubility tuning for biological assays.

Mechanistic Insight : The electron-withdrawing thiadiazole ring accelerates ester reactivity by polarizing the carbonyl group .

Cycloaddition and Heterocycle Formation

The thiadiazole core engages in 1,3-dipolar cycloadditions :

-

Reaction with nitrile oxides forms fused triazolothiadiazoles under microwave irradiation (150°C, 20 min) .

-

Rhodium-catalyzed [3+2] cycloaddition with oxiranes yields isothiazole derivatives with high diastereoselectivity (dr >20:1) .

Table 2: Cycloaddition Outcomes

| Dipole | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Ethyl oxiranecarboxylate | Rh₂(esp)₂ | Epoxy-isothiazole hybrid | 82 |

| Phenyl nitrile oxide | CuI/Et₃N | Triazolothiadiazole | 75 |

C-H Functionalization

Directed C-H activation at the thiadiazole’s C5 position enables:

Example : Reaction with 4-iodotoluene and Pd(OAc)₂ at 120°C produces ethyl 5-(3-bromo-4’-methylbiphenyl)thiadiazole-4-carboxylate in 78% yield .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity post-modification:

-

Amide derivatives show IC₅₀ values of 1.2–4.8 μM against HeLa cells .

-

Triazole hybrids demonstrate anticonvulsant efficacy in murine models (ED₅₀ = 0.65 μmol/kg) .

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

-

Light sensitivity : Bromophenyl-thiadiazoles undergo photodebromination under UV light (λ = 254 nm) .

This compound’s versatility in cross-coupling, cycloaddition, and biofunctionalization underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize catalyst choice and solvent optimization to maximize yields .

Q & A

Basic Synthesis: What are the common synthetic routes for Ethyl 5-(3-bromophenyl)thiadiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization or coupling reactions. For example, analogous thiazole derivatives are prepared via condensation of ethyl bromoacetate with thiourea under basic conditions to form the heterocyclic core . For bromophenyl-substituted heterocycles like the target compound, Suzuki-Miyaura cross-coupling may introduce the 3-bromophenyl group post-cyclization. Reaction optimization includes controlling temperature (e.g., reflux in ethanol) and stoichiometry of reagents like 3-bromophenylboronic acid. Purity is monitored via LC-MS, as seen in similar syntheses of pyrazole-carboxylates .

Advanced Synthesis: How can regioselectivity be controlled during thiadiazole ring formation?

Regioselectivity in thiadiazole synthesis depends on the choice of starting materials and catalysts. For instance, using thioureas or thioamides as sulfur donors promotes specific ring closure patterns. In a related pyrazole-thiazole synthesis, regioselectivity was achieved by pre-functionalizing the phenyl ring with electron-withdrawing groups (e.g., bromine) to direct cyclization . Microwave-assisted synthesis or transition-metal catalysis (e.g., CuI) can further enhance selectivity, as demonstrated in heterocyclic coupling reactions .

Crystallography: What methodologies are recommended for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning . Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Validation tools like PLATON or CCDC’s Mercury ensure structural accuracy by checking for missed symmetry (e.g., pseudomerohedral twinning) and hydrogen-bonding networks .

Conformational Analysis: How can ring puckering in the thiadiazole moiety be quantified?

Cremer-Pople puckering parameters define out-of-plane deviations for five-membered rings. For thiadiazoles, calculate the puckering amplitude () and phase angle () using atomic coordinates from SCXRD data. Software like ORTEP-3 visualizes displacement ellipsoids, while computational tools (e.g., Gaussian) model ring distortion energetics . For example, a planar thiadiazole ring would have , but steric hindrance from the 3-bromophenyl group may induce slight puckering ( Å) .

Spectroscopic Characterization: Which techniques confirm the structure and purity of this compound?

- LC-MS : Validates molecular weight ( ~327 for [M+H]⁺) and detects impurities (<5% by UV/ELSD) .

- NMR : H NMR identifies substituents (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons from bromophenyl at δ ~7.2–7.8 ppm). C NMR confirms carbonyl (δ ~165 ppm) and thiadiazole carbons (δ ~150–160 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~690 cm⁻¹ (C-Br stretch) .

Derivative Synthesis: What strategies enable functionalization for structure-activity relationship (SAR) studies?

- Nucleophilic substitution : The bromine atom on the phenyl ring allows Pd-catalyzed cross-coupling (e.g., with aryl boronic acids for biaryl derivatives) .

- Ester hydrolysis : Treat with NaOH/EtOH to yield the carboxylic acid, enabling amide coupling .

- Thiadiazole modification : React with hydrazine to open the ring or oxidize to sulfones for electronic effects .

Mechanistic Studies: How can reaction pathways for thiadiazole formation be elucidated?

Isotopic labeling (e.g., N-thiourea) tracks nitrogen incorporation into the thiadiazole ring. Kinetic studies (e.g., varying temperature/pH) identify rate-determining steps. Computational tools (DFT calculations) model transition states, as applied to similar cyclization reactions . Trapping intermediates (e.g., thioamide adducts) via quenching provides experimental validation .

Stability and Degradation: What conditions cause decomposition, and how is stability assessed?

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C typical for esters).

- HPLC stability studies : Expose to UV light, humidity, or acidic/basic conditions to identify degradation products (e.g., ester hydrolysis under alkaline conditions) .

- Crystallinity : Amorphous forms degrade faster; SCXRD confirms lattice stability .

Biological Screening: How is this compound evaluated for bioactivity in academic research?

- Kinase inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Cellular uptake : LC-MS quantifies intracellular concentrations in cancer cell lines .

- Docking studies : Use AutoDock Vina to predict binding to targets like Keap1, leveraging SCXRD-derived conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.